molecular formula C8H7ClO2 B363958 5-Chloro-2-methylbenzoic acid CAS No. 7499-06-1

5-Chloro-2-methylbenzoic acid

Cat. No. B363958
CAS RN: 7499-06-1
M. Wt: 170.59g/mol
InChI Key: CSAPESWNZDOAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylbenzoic acid is a member of the class of chlorobenzoic acids. It is a benzoic acid in which the ring hydrogens at positions 2 and 5 are replaced by methyl and chloro groups, respectively .


Synthesis Analysis

The synthesis of this compound is mentioned in the context of synthesizing chlorantraniliprole. The process involves a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C8H7ClO2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III) and Lu (III) .


Physical And Chemical Properties Analysis

This compound is a white to light yellow to light orange powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 293.5±20.0 °C at 760 mmHg, and a flash point of 131.3±21.8 °C .

Scientific Research Applications

  • 5-Chloro-2-methylbenzoic acid is used in the synthesis of various chemical compounds, including Chloranthraniliprole, an important agrochemical. The synthesis process involves a series of reactions including esterification, reduction, chlorination, and aminolysis (Zheng Jian-hong, 2012).

  • It has applications in photocatalytic degradation studies, as seen in the investigation of the photocatalytic effect of ZnO–SnO2/nano clinoptilolite systems in degrading various benzoic acid derivatives under UV irradiation (Zahra Khodami, Alireza Nezamzadeh-Ejhieh, 2015).

  • It plays a role in the development of pharmaceuticals, as seen in the synthesis of pharmacologically active benzo[b]thiphen derivatives, which have potential therapeutic applications (N. Chapman, K. Clarke, S. N. Sawhney, 1968).

  • This compound is also used in the synthesis of cationic cyclic carbene complexes of metals like iridium(III), nickel(II), palladium(II), and platinum(II), which have various industrial and catalytic applications (P. Fraser, W. R. Roper, F. Stone, 1974).

  • It is a component in the synthesis of tetracarboxylate ligands used in supporting copper(II) paddlewheel-like structures, which are significant in coordination chemistry and catalysis (Antoine Gomila et al., 2014).

  • Its derivatives, like 2-Chloro-6-methylbenzoic acid, are synthesized through methods like nucleophilic aromatic substitution and carbonylation, useful in organic synthesis and chemical manufacturing (A. Daniewski et al., 2002).

  • This compound is involved in the synthesis of mononuclear silver(I) complexes, which are studied for their crystal structure and cytotoxic properties, indicating potential applications in medicinal chemistry (Nong Wang, Qi Shi, 2011).

  • It is used in the preparation of various heterocyclic scaffolds with potential antimicrobial activity, highlighting its role in the development of new pharmaceutical agents (Soňa Křupková et al., 2013).

Safety and Hazards

5-Chloro-2-methylbenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

properties

IUPAC Name

5-chloro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAPESWNZDOAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225945
Record name Benzoic acid, 5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7499-06-1
Record name 5-Chloro-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7499-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methylbenzoic acid
Reactant of Route 2
5-Chloro-2-methylbenzoic acid
Reactant of Route 3
5-Chloro-2-methylbenzoic acid
Reactant of Route 4
5-Chloro-2-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.